molecular formula C14H20ClN3O2 B4657648 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide

Cat. No. B4657648
M. Wt: 297.78 g/mol
InChI Key: QOYOAFIUUTVBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide, also known as CM-579, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide is that it has been shown to have low toxicity in animal studies. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, more research is needed to understand its mechanism of action and identify potential biomarkers for patient selection. Finally, there is a need for more studies to evaluate its safety and efficacy in animal models and clinical trials.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-chloro-5-methylphenoxy)-N-(4-methyl-1-piperazinyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-11-3-4-12(15)13(9-11)20-10-14(19)16-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOAFIUUTVBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-chloro-5-methylphenoxy)-N-(4-methylpiperazin-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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